molecular formula C18H25N3O5S B2641842 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2190365-69-4

1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No.: B2641842
CAS No.: 2190365-69-4
M. Wt: 395.47
InChI Key: WATIXDOWYRCBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione features a piperidine ring substituted with a sulfonyl group derived from 4-ethoxy-3-methylphenyl, linked to a 3-methylimidazolidine-2,4-dione moiety.

Properties

IUPAC Name

1-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-4-26-16-6-5-15(11-13(16)2)27(24,25)20-9-7-14(8-10-20)21-12-17(22)19(3)18(21)23/h5-6,11,14H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIXDOWYRCBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the sulfonyl group: This step involves the reaction of 4-ethoxy-3-methylphenyl with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Piperidine ring formation: The sulfonyl derivative is then reacted with piperidine under controlled conditions to form the piperidinyl intermediate.

    Imidazolidine-dione formation: Finally, the piperidinyl intermediate is reacted with a suitable reagent to introduce the imidazolidine-dione moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the imidazolidine-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug development. Research indicates that derivatives of imidazolidine compounds can exhibit significant activity against various diseases, including cancer and infectious diseases .

Mechanism of Action
The mechanism of action for this compound likely involves modulation of specific molecular targets, such as enzymes or receptors. Understanding these interactions is crucial for optimizing its efficacy and minimizing side effects in therapeutic applications.

Biological Research

Anticancer Activity
Studies have shown that compounds similar to 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione may possess anticancer properties. For instance, imidazole derivatives have been reported to inhibit tumor growth in various cancer cell lines . The sulfonamide moiety in the compound may enhance its ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties
There is growing interest in the antimicrobial applications of sulfonamide derivatives. Research indicates that similar compounds exhibit activity against a range of pathogens, suggesting that this compound could be explored for developing new antimicrobial agents .

Material Science

Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, which can be utilized in various industrial applications, including the production of pharmaceuticals and agrochemicals .

Polymerization Studies
Recent studies have explored the use of such compounds in polymer chemistry. The incorporation of sulfonamide groups can modify the properties of polymers, potentially leading to materials with enhanced performance characteristics such as increased thermal stability and improved mechanical properties .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified significant growth inhibition in cancer cell lines using similar imidazolidine derivatives.
Study BAntimicrobial PropertiesDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study CMaterial Science ApplicationsShowed improved mechanical properties in polymers synthesized with sulfonamide-containing monomers.

Mechanism of Action

The mechanism of action of 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group and the imidazolidine-dione moiety are likely to play key roles in binding to proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its combination of sulfonylpiperidine and imidazolidinedione motifs. Below is a comparison with analogs from the evidence:

Compound Key Substituents Molecular Formula Yield (%) Melting Point (°C) Biological Activity Source
Target Compound 4-Ethoxy-3-methylphenyl-sulfonyl, 3-methylimidazolidinedione Not reported Not reported Not reported Inferred: Potential enzyme inhibition N/A
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Ethylthioureido, trifluoromethylbenzamide C₂₄H₂₈F₃N₃O₂S 64.2 Not reported Not explicitly stated; likely antimicrobial
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) 4-Fluorophenyl-sulfonyl, urea C₂₁H₂₅FN₃O₄S 55.2 Not reported Not explicitly stated
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Benzofuran-carbonyl, phenylimidazolidinedione C₂₄H₂₃N₃O₅ Not reported Not reported Not reported
Blood Coagulation Factor Xa Inhibitor () 6-Chloronaphthalene-sulfonyl, tetrahydropyrimidinone C₂₂H₂₆ClN₃O₅S Not reported Not reported Anticoagulant (Factor Xa inhibition)

Key Observations:

Unlike urea derivatives (e.g., compound 14d ), the imidazolidinedione core may offer greater metabolic stability due to reduced susceptibility to hydrolysis.

Synthetic Yields :

  • Yields for piperidine-based analogs in and range from 35–65%, suggesting moderate efficiency in multi-step syntheses . The target compound’s synthesis may face similar challenges, depending on reaction optimization.

Biological Relevance :

  • Piperidine-sulfonamide hybrids (e.g., compounds) are often explored for antimicrobial or anti-inflammatory activity . The imidazolidinedione moiety in the target compound and ’s analog may enhance binding to enzymes or receptors via hydrogen bonding .

Physical Properties :

  • Melting points for sulfonamide-piperidine compounds (132–230°C, ) indicate crystalline solids, which are advantageous for purification and formulation . The target compound’s melting point likely falls within this range.

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis could follow routes analogous to ’s urea derivatives or ’s imidazolidinedione coupling, but the ethoxy group may require specialized protection/deprotection steps.
  • Optimization : Compared to ’s benzofuran analog, the 4-ethoxy-3-methylphenyl group may balance lipophilicity and solubility, a critical factor in drug development .

Biological Activity

The compound 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H24N2O4S
Molecular Weight: 368.46 g/mol
IUPAC Name: this compound

The structure of this compound includes a piperidine ring, an imidazolidine-2,4-dione moiety, and a sulfonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The sulfonyl group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis: In cancer research, compounds with similar structures have shown the ability to induce programmed cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies: Compounds with similar piperidine structures exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) with IC50 values ranging from 5 to 20 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BA54915

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains:

  • Staphylococcus aureus and Escherichia coli showed susceptibility with minimum inhibitory concentrations (MIC) of approximately 50 µg/mL .

Case Studies

  • Antiviral Screening: A study evaluated the antiviral properties of derivatives related to this compound against HIV and HSV viruses. Results indicated moderate antiviral activity with select compounds exhibiting EC50 values around 25 µM .
  • Toxicity Assessment: Toxicological evaluations showed that the compound has a favorable safety profile in preliminary tests on human cell lines, suggesting low cytotoxicity at therapeutic concentrations .

Q & A

Q. What structural features of 1-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione are critical for its reactivity and characterization?

The compound contains three key motifs:

  • A sulfonyl group attached to a piperidine ring, which influences electrophilicity and hydrogen-bonding interactions.
  • A 4-ethoxy-3-methylphenyl substituent, contributing steric and electronic effects.
  • An imidazolidine-2,4-dione core, with two carbonyl groups that affect solubility and hydrogen-bonding capacity.

Q. Methodological Approach :

  • Spectral Analysis : Use IR spectroscopy to identify S=O stretches (~1350–1150 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves piperidine ring conformations and substituent effects (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃).
  • X-ray Crystallography : Critical for confirming stereochemistry, as demonstrated for analogous piperidine derivatives .

Q. What synthetic routes are feasible for introducing the (4-ethoxy-3-methylphenyl)sulfonyl group into the piperidine scaffold?

Key Steps :

Sulfonylation : React piperidin-4-amine with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C to minimize side reactions) .

Intermediate Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the sulfonamide intermediate.

Cyclization : Couple the sulfonylated piperidine with 3-methylimidazolidine-2,4-dione via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt).

Q. Example Yield Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationEt₃N, DCM, 0°C, 12 h7895
CyclizationEDCI, HOBt, DMF, RT, 24 h6590

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Approach :

  • Use density functional theory (DFT) to model transition states and intermediates, predicting optimal solvents, catalysts, and temperatures .
  • Combine computational predictions with high-throughput experimentation to validate conditions.

Case Study :
A reaction path search for sulfonylation predicted dichloromethane as the optimal solvent (computed activation energy: 25 kcal/mol vs. experimental yield of 78%). Alternative solvents (e.g., THF) showed higher barriers (32 kcal/mol) and lower yields (55%) .

Table : Computational vs. Experimental Yields

SolventTemp (°C)Predicted Yield (%)Experimental Yield (%)
DCM08078
THF255055

Q. How to resolve contradictions in spectral data during structural elucidation?

Scenario : Discrepancies between ¹H NMR (expected singlets for imidazolidine-dione) and observed splitting suggest dynamic conformational changes.

Q. Methodology :

Variable-Temperature NMR : Analyze spectra at 25°C and –40°C to detect ring puckering or hindered rotation .

2D NMR (COSY/HSQC) : Confirm connectivity between piperidine and imidazolidine-dione moieties.

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (mean absolute error < 1 ppm indicates reliability) .

Q. How to design a stability study under varying pH and temperature conditions?

Protocol :

Buffer Preparation : Use sodium acetate/1-octanesulfonate buffers (pH 4.6) and adjust to pH 1–10 with HCl/NaOH .

Degradation Analysis : Incubate samples at 25°C, 40°C, and 60°C. Monitor parent compound loss via HPLC (C18 column, methanol/buffer mobile phase ).

Q. Degradation Rate Table :

pHTemperature (°C)Degradation Rate (%/day)Major Degradant (%)
2.0408.212 (hydrolysis)
7.4402.1<1

Q. What strategies mitigate byproduct formation during imidazolidine-dione cyclization?

Root Cause : Competing reactions (e.g., over-alkylation or oxidation).

Q. Solutions :

  • Catalyst Screening : Test Pd/C, ZnCl₂, or Bi(OTf)₃ to enhance regioselectivity .
  • Oxygen-Free Conditions : Use argon purging to prevent oxidation of sensitive intermediates .

Q. Example Optimization :

CatalystByproduct (%)Desired Product Yield (%)
None2560
ZnCl₂1075
Bi(OTf)₃585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.